molecular formula C20H14N4O4 B6107810 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide

Katalognummer B6107810
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: JTRPLBUOYCWXPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C domain-containing (JmjC) family of histone demethylases, which play a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. GSK-J4 has been shown to have potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurodegeneration.

Wirkmechanismus

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide exerts its effects by inhibiting the activity of the histone demethylase JMJD3. JMJD3 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting the activity of JMJD3, this compound prevents the demethylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific disease state being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. In neurons, this compound has been shown to reduce the accumulation of beta-amyloid plaques, suggesting that it may have potential as a disease-modifying therapy for Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide is its potency and selectivity for JMJD3. This allows researchers to specifically target the activity of JMJD3 without affecting other histone demethylases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have improved efficacy in vivo. Another area of interest is the development of drug delivery systems that can improve the bioavailability and half-life of this compound in vivo. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various disease states.

Synthesemethoden

The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide involves a multi-step process that begins with the preparation of the intermediate 2-methyl-5-(4-nitrophenyl)oxazole. This intermediate is then coupled with 2-aminopyridine to form the key intermediate 2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, which is subsequently purified and characterized.

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide has been extensively studied in preclinical models of disease, and has shown promising results in a variety of applications. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy.
Inflammation is another area where this compound has shown promise. In preclinical models of inflammatory disease, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. This suggests that this compound may have potential as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, this compound has also been studied in the context of neurodegenerative disease. In preclinical models of Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. This suggests that this compound may have potential as a disease-modifying therapy for Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-4-5-14(20-23-18-17(28-20)3-2-10-21-18)11-16(12)22-19(25)13-6-8-15(9-7-13)24(26)27/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPLBUOYCWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.